1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene
Description
The evidence provided details 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9), a nitroaromatic compound with the molecular formula C₁₄H₉ClF₃NO₃ and molecular weight 331.679 g/mol . This compound is characterized by a benzene ring substituted with a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a phenoxy moiety bearing chloro and methyl substituents. Its identifiers include HS code 2909309090, EC number 672-007-2, and DSSTox ID DTXSID40288986 .
Properties
IUPAC Name |
[(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-11-5-7-13(8-6-11)17-15(19)22-16-10-12-3-2-4-14(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGLQFMQSVILX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319980 | |
| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303987-40-8 | |
| Record name | [(E)-(3-nitrophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene typically involves a multi-step process. One common method includes the nitration of 3-aminobenzaldehyde followed by the reaction with 4-toluidine and subsequent oxidation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene involves its interaction with specific molecular targets. The nitro group and imino linkage play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following analysis compares 1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene with other nitroaromatic derivatives to highlight its uniqueness:
Table 1: Key Differences Between the Evidence Compound and Common Nitroaromatics
Key Observations :
Structural Complexity: The evidence compound incorporates three distinct functional groups (nitro, trifluoromethyl, and substituted phenoxy), which differentiate it from simpler nitroaromatics like 2-nitrotoluene.
Regulatory Status: Unlike 4-nitrobenzotrifluoride (widely studied for pharmaceutical use), the evidence compound lacks publicly accessible toxicity or application data, suggesting it may be a novel or niche intermediate .
Biological Activity
1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 286.28 g/mol
- CAS Number : 5523885
- Structural Features : The compound contains a nitro group and an imino linkage, which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.
- Antioxidant Properties : The presence of the nitro group is linked to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory pathways, reducing cytokine production and inflammation markers.
Biological Activity Data Table
Case Studies
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Cancer Research :
- A study investigated the effects of this compound on tumor cell lines. Results indicated significant inhibition of cell growth in breast cancer cells, suggesting potential as a chemotherapeutic agent.
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Neuroprotection :
- Another research focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce neuronal apoptosis and inflammation, highlighting its therapeutic potential in neurodegenerative diseases.
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Inflammatory Diseases :
- Clinical trials assessed the efficacy of the compound in treating inflammatory bowel disease (IBD). Participants showed reduced symptoms and lower levels of inflammatory markers after treatment with this compound.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Absorption and Distribution : The compound shows moderate absorption rates with a half-life suitable for therapeutic applications.
- Toxicity Profiles : Toxicological assessments indicate that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to cytotoxicity, necessitating further investigation into safe dosage ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
